molecular formula C9H10ClNO4S B1529460 Ethyl 3-chloro-5-sulfamoylbenzoate CAS No. 1339163-01-7

Ethyl 3-chloro-5-sulfamoylbenzoate

Cat. No. B1529460
M. Wt: 263.7 g/mol
InChI Key: NUHARICFKKPAMY-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-sulfamoylbenzoate is a chemical compound with the CAS Number: 1339163-01-7 . It has a molecular weight of 263.7 and its IUPAC name is ethyl 3-(aminosulfonyl)-5-chlorobenzoate . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-5-sulfamoylbenzoate is 1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-chloro-5-sulfamoylbenzoate is a powder . It has a molecular formula of C9H10ClNO4S . Unfortunately, the web search results did not provide more detailed physical and chemical properties.

Scientific Research Applications

Anticonvulsant Activities

Research on 3-substituted 1,2-benzisoxazole derivatives has highlighted the synthesis of compounds with marked anticonvulsant activity, suggesting that derivatives of Ethyl 3-chloro-5-sulfamoylbenzoate could be explored for similar applications (Uno et al., 1979).

Neuroleptic Potential

The synthesis and pharmacological screening of N-(3-(tert.amino)propyl)-5-sulfamoyl-2-methoxybenzamides derived from ethyl 5-sulfamoyl-2-methoxybenzoate have indicated potential neuroleptic properties, pointing towards the use of sulfamoylbenzoate derivatives in developing new psychotropic medications (Valenta et al., 1990).

Antiviral and Cytotoxic Activities

Compounds synthesized from structurally related chlorobenzoates have demonstrated significant antiviral and cytotoxic activities, suggesting that Ethyl 3-chloro-5-sulfamoylbenzoate could serve as a precursor in the development of antiviral drugs or in cancer research (Dawood et al., 2011).

Antibacterial Agents

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at creating effective antibacterial agents. This research direction indicates that Ethyl 3-chloro-5-sulfamoylbenzoate could potentially be utilized in the synthesis of novel antibacterial compounds (Azab et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed . The associated hazard statements are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Future Directions

The potential of sulfamoylbenzoate nucleosides as ribonucleotide reductase inhibitors has been suggested . These compounds, particularly those enhanced with electron-withdrawing groups, could be further investigated as RNR-targeted anticancer drugs .

properties

IUPAC Name

ethyl 3-chloro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHARICFKKPAMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-5-sulfamoylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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